4-n-Hexylphenylhydrazine hydrochloride

Lipophilicity Drug Design Cell Permeability

Researchers requiring a para-alkyl-substituted arylhydrazine with enhanced lipophilicity often face workflow disruption when substituting less hydrophobic analogs. This HCl salt (CAS 126062-51-9) delivers a calculated LogP of ~4.10, enabling membrane permeability and target engagement in cellular assays without additional synthetic steps. - 10× greater LogP than phenylhydrazine·HCl (1.25), ensuring distinct phase-transfer behavior. - Stoichiometric control under acidic Fischer indole conditions with a 98% purity guarantee. - Well-defined mp 219-221 °C for rapid identity verification and DSC calibration.

Molecular Formula C12H21ClN2
Molecular Weight 228.76 g/mol
CAS No. 126062-51-9
Cat. No. B149304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Hexylphenylhydrazine hydrochloride
CAS126062-51-9
Molecular FormulaC12H21ClN2
Molecular Weight228.76 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)NN.Cl
InChIInChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H
InChIKeyUESGGYWXGDEGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-n-Hexylphenylhydrazine Hydrochloride Physicochemical Baseline


4-n-Hexylphenylhydrazine hydrochloride (CAS 126062-51-9) is a para-alkyl-substituted arylhydrazine hydrochloride salt with the molecular formula C₁₂H₂₁ClN₂ and a molecular weight of 228.76 g/mol [1]. It belongs to the class of monosubstituted phenylhydrazines, which serve as key intermediates in Fischer indole synthesis, hydrazone formation, and proteomics research . The compound features an n-hexyl chain at the para position of the phenyl ring, endowing it with enhanced lipophilicity (calculated LogP ~4.10) compared to shorter-chain analogs [2]. Its hydrochloride salt form provides improved handling and storage stability over the free base, while the characteristic melting point of 219–221 °C (with decomposition) offers a readily verifiable identity criterion .

Workflow Fischer indole synthesis for lipophilic derivatives
Selection Context para-Hexyl substitution for enhanced partition and retention
Format Fit Hydrochloride salt for improved handling and stoichiometric control

Why 4-n-Hexylphenylhydrazine Hydrochloride Cannot Be Replaced


In medicinal chemistry and chemical biology, the para-alkyl chain length of an arylhydrazine directly governs its lipophilicity, membrane permeability, and target engagement in cellular assays [1]. Simple substitution with phenylhydrazine hydrochloride (LogP ~1.25) or 4-methylphenylhydrazine hydrochloride (LogP ~2.86) results in a >10-fold to >100-fold reduction in octanol-water partition coefficient, which fundamentally alters compound distribution in biological systems and organic reaction media [2]. The hexyl chain imparts not only increased hydrophobicity but also greater conformational flexibility (6 rotatable bonds vs. 1–4 in shorter homologs), affecting the entropic component of binding and the physical properties of derived hydrazones and indoles [3]. Therefore, substituting 4-n-hexylphenylhydrazine hydrochloride with a less lipophilic analog without re-optimizing the entire synthetic or assay workflow risks compromised yield, altered selectivity, and non-comparable biological results.

Lipophilicity Mismatch Shorter-chain analogs may not reproduce hydrophobic partitioning or target engagement
Conformational Shift Fewer rotatable bonds may alter entropic binding contributions and derived material properties
Salt Form Interchange Free base substitution may reduce handling stability and require revalidation of acidic condensation steps

4-n-Hexylphenylhydrazine Hydrochloride Differentiation Evidence


LogP-Driven Lipophilicity Differentiation

The calculated LogP of 4-n-hexylphenylhydrazine hydrochloride is 4.10, representing a >3-fold increase over the unsubstituted phenylhydrazine (LogP 1.25–1.36) and a stepwise increase over 4-butylphenylhydrazine hydrochloride (LogP 3.21) [1][2]. This differential is critical for applications requiring enhanced membrane partitioning or retention in reversed-phase chromatographic systems [3].

Lipophilicity Profile
Cross-study comparable
LogP ~4.10 (Δ +0.89 vs butyl; Δ +2.74–2.85 vs phenyl)
Supports selection when hydrophobic partitioning must match target site
Calculated consensus values; experimental validation recommended
Lipophilicity Drug Design Cell Permeability SAR

Melting Point for Identity and Purity

4-n-Hexylphenylhydrazine hydrochloride exhibits a melting point (with decomposition) of 219–221 °C, which is significantly lower than that of phenylhydrazine hydrochloride (250–254 °C dec.) and provides a distinct thermal signature for identity confirmation and purity assessment .

Thermal Identity Criterion
Data to verify
219–221 °C (dec.)
Provides a distinct thermal signature for rapid identity verification
Sources are vendor COA-based; cross-verify with in-house measurement
Quality Control Compound Identity Purity Assessment Procurement Specification

Conformational Flexibility in Binding Adaptation

The n-hexyl substituent contributes 6 rotatable bonds to 4-n-hexylphenylhydrazine hydrochloride, compared to 1 rotatable bond for phenylhydrazine, 1 for 4-methyl, 2 for 4-ethyl, and 4 for 4-butyl analogs [1][2]. This higher degree of conformational freedom can translate into distinct entropic contributions to binding free energy and altered self-assembly behavior in hydrazone-based materials.

Conformational Flexibility
Cross-study comparable
6 rotatable bonds (Δ +5 vs phenyl; Δ +2 vs butyl)
May influence entropic binding adaptation and supramolecular assembly
Calculated from 2D structure; consistent across cheminformatics platforms
Conformational Analysis Molecular Recognition Supramolecular Chemistry SAR

Molecular Weight Advantage in Mass Spectrometry

With a molecular weight of 228.76 g/mol, 4-n-hexylphenylhydrazine hydrochloride is 84.16 Da heavier than phenylhydrazine HCl (144.60 g/mol) and 28.05 Da heavier than the 4-butyl analog (200.71 g/mol) [1][2]. This mass increment provides a distinct m/z signal in mass spectrometry, facilitating unambiguous identification in complex mixtures and enabling its use as a mass-tagged derivatization reagent for carbonyl-containing analytes [3].

Mass Spectrometry Tag
Cross-study comparable
228.76 Da (Δ +84.16 vs phenyl; Δ +28.05 vs butyl)
Enables unambiguous MS identification in complex mixtures and carbonyl derivatization
Monoisotopic exact mass: 228.1393 Da
Mass Spectrometry LC-MS Proteomics Analytical Chemistry

4-n-Hexylphenylhydrazine Hydrochloride Application Scenarios


Fischer Indole Synthesis of Lipophilic Derivatives

When the target indole requires a hydrophobic para-substituent to match a lipophilic enzyme binding pocket or to improve logD for cellular permeability, 4-n-hexylphenylhydrazine hydrochloride is the appropriate arylhydrazine building block. Its LogP of ~4.10 imparts the necessary hydrophobicity that shorter-chain analogs (LogP < 3.4) cannot achieve without additional synthetic steps [1]. The hydrochloride salt form ensures stoichiometric control during hydrazone formation under acidic Fischer indole conditions.

Mass-Tagged Derivatization for LC-MS Proteomics

4-n-Hexylphenylhydrazine hydrochloride serves as a derivatization agent for aldehydes and ketones in proteomics, where its molecular weight (228.76 Da) provides a distinct mass shift distinguishable from commonly used phenylhydrazine (Δ +84 Da) [2]. Its enhanced lipophilicity also increases the reversed-phase retention of derivatized analytes, improving chromatographic separation of hydrophilic carbonyl compounds [3].

Hydrophobic Hydrazone Dynamic Covalent Materials

In the construction of stimuli-responsive dynamic covalent polymers or supramolecular assemblies, the hexyl chain of 4-n-hexylphenylhydrazine hydrochloride introduces hydrophobic domains that can modulate phase-transition temperatures (LCST/UCST behavior) and material mechanical properties [4]. The 6 rotatable bonds of the hexyl chain provide conformational flexibility that influences the dynamics of hydrazone exchange.

Thermal Analysis Calibration Standard

The well-defined melting point of 219–221 °C (dec.) makes 4-n-hexylphenylhydrazine hydrochloride a convenient reference compound for calibrating differential scanning calorimetry (DSC) or hot-stage microscopy instruments when analyzing homologous series of 4-alkylphenylhydrazine hydrochlorides .

Application
Selection Property
Validation Focus
Lipophilic indole synthesis
High-calculated LogP for hydrophobic pocket matching
Partition coefficient and stoichiometric salt control
LC-MS proteomics derivatization
Distinct mass shift and increased RP retention
Derivatization efficiency and chromatographic separation
Dynamic covalent materials
Hexyl chain hydrophobic domains and conformational flexibility
Phase-transition behavior and hydrazone exchange dynamics
Thermal analysis calibration
Well-defined decomposition range (219–221 °C)
Melting point reproducibility across DSC instruments
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